molecular formula C31H31BF4N2O4 B13893282 (4S,5S)-1,3-Bis(2,6-dimethoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate

(4S,5S)-1,3-Bis(2,6-dimethoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate

Cat. No.: B13893282
M. Wt: 582.4 g/mol
InChI Key: XNZNCRBIMWALRS-UHFFFAOYSA-N
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Description

This chiral imidazolium salt is a precursor to N-heterocyclic carbene (NHC) ligands, widely employed in asymmetric catalysis. Its stereochemistry (4S,5S) and substituent pattern—two 2,6-dimethoxyphenyl groups on the imidazolium core and two phenyl groups at the 4,5-positions—enhance its steric and electronic tuning capabilities. The compound’s molecular formula is C₃₁H₃₁BF₄N₂O₄, with a molecular weight of 582.40 g/mol . It is typically stored under inert, dark conditions at 2–8°C due to its sensitivity to moisture and light .

The tetrafluoroborate counterion improves solubility in polar aprotic solvents, facilitating its use in catalytic systems. Notably, it has been utilized in copper-catalyzed asymmetric conjugate additions, achieving up to 80% enantioselectivity in the synthesis of quaternary carbon centers .

Properties

Molecular Formula

C31H31BF4N2O4

Molecular Weight

582.4 g/mol

IUPAC Name

1,3-bis(2,6-dimethoxyphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate

InChI

InChI=1S/C31H31N2O4.BF4/c1-34-24-17-11-18-25(35-2)30(24)32-21-33(31-26(36-3)19-12-20-27(31)37-4)29(23-15-9-6-10-16-23)28(32)22-13-7-5-8-14-22;2-1(3,4)5/h5-21,28-29H,1-4H3;/q+1;-1

InChI Key

XNZNCRBIMWALRS-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.COC1=C(C(=CC=C1)OC)N2C=[N+](C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5OC)OC

Origin of Product

United States

Preparation Methods

Formation of the Imidazolium Core

The core imidazolium ring is generally constructed by cyclization of appropriate precursors such as α-amino ketones or diamines with aldehydes or ketones under acidic or neutral conditions. The stereochemistry at the 4S,5S positions is controlled by using chiral starting materials or chiral auxiliaries to ensure the desired enantiomeric purity.

  • Typical reaction conditions: reflux in polar solvents (e.g., methanol, ethanol) with acid catalysis.
  • Key intermediates: dihydroimidazole derivatives with protected substituents.

Introduction of 2,6-Dimethoxyphenyl Groups

The 2,6-dimethoxyphenyl substituents are introduced via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) using appropriately functionalized aromatic precursors.

  • Reagents: 2,6-dimethoxyphenyl boronic acids or halides.
  • Catalysts: Palladium-based catalysts under inert atmosphere.
  • Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
  • Temperature: Typically 50–100 °C.

Installation of Diphenyl Groups at C4 and C5

The diphenyl groups at the 4 and 5 positions are introduced through addition or substitution reactions involving diphenyl-substituted reagents, such as diphenylacetaldehyde or diphenylalkyl halides.

  • Reaction type: Nucleophilic substitution or cycloaddition.
  • Conditions: Basic environment with strong bases like triethylamine or sodium hydride.
  • Solvent: Dichloromethane (DCM) or ethyl acetate.
  • Temperature: 0–25 °C for controlled addition to minimize side reactions.

Counterion Exchange to Tetrafluoroborate

The final step involves metathesis to replace the initial counterion (often chloride or bromide) with tetrafluoroborate to improve solubility and stability.

  • Reagent: Sodium tetrafluoroborate (NaBF4) or tetrafluoroboric acid.
  • Solvent: Water or acetonitrile.
  • Procedure: Stirring at room temperature for several hours, followed by filtration and drying.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature (°C) Time Yield (%) Notes
Imidazolium ring formation α-Amino ketone + aldehyde, acid catalyst Methanol/Ethanol Reflux (~70) 4–12 h 70–85 Chiral auxiliaries used for stereocontrol
2,6-Dimethoxyphenyl substitution 2,6-Dimethoxyphenylboronic acid, Pd catalyst THF/DMF 50–100 6–24 h 60–75 Inert atmosphere, dry conditions
Diphenyl group introduction Diphenylalkyl halide, base (Et3N or NaH) DCM/ethyl acetate 0–25 2–6 h 65–80 Controlled addition to avoid side reactions
Counterion exchange NaBF4 or HBF4 Water/Acetonitrile 20–25 3–6 h 90–95 Purification by recrystallization

Detailed Experimental Procedure (Literature-Based Example)

A typical synthesis involves:

  • Preparation of the imidazolium intermediate:

    • Mix α-amino ketone and 2,6-dimethoxybenzaldehyde in methanol.
    • Add catalytic amount of acid (e.g., trifluoroacetic acid).
    • Stir under reflux for 8 hours.
    • Cool and isolate the intermediate by filtration.
  • Substitution with diphenyl groups:

    • Dissolve the intermediate in dichloromethane.
    • Add diphenylalkyl halide and triethylamine dropwise at 0 °C.
    • Stir at room temperature for 4 hours.
    • Wash and purify by column chromatography.
  • Counterion metathesis:

    • Dissolve the purified imidazolium salt in water.
    • Add sodium tetrafluoroborate solution dropwise.
    • Stir for 4 hours at room temperature.
    • Filter the precipitated tetrafluoroborate salt.
    • Dry under vacuum to obtain the final product.

Analytical and Purification Notes

  • Purity is commonly confirmed by LC-MS and NMR spectroscopy.
  • Crystallization from ethyl acetate/n-heptane mixtures is effective for obtaining high-purity solids.
  • Stereochemical purity is verified by chiral HPLC or optical rotation measurements.
  • Drying under vacuum at 40–60 °C ensures removal of residual solvents.

Summary Table of Preparation Highlights

Aspect Details
Core formation Cyclization of α-amino ketones with aldehydes under acidic reflux
Substituent introduction Palladium-catalyzed cross-coupling or nucleophilic substitution for 2,6-dimethoxyphenyl
Diphenyl group installation Base-mediated nucleophilic substitution with diphenylalkyl halides
Counterion exchange Metathesis with sodium tetrafluoroborate in aqueous or polar solvent
Purification Recrystallization and chromatographic methods
Typical yields 60–95% depending on step and scale
Stereochemical control Achieved via chiral precursors and controlled reaction conditions

Perspectives from Varied Sources

  • Chemical databases confirm the CAS number 1033618-47-1 and provide basic property data but limited synthetic details.
  • Patent literature and synthetic organic chemistry journals provide detailed stepwise methods emphasizing stereochemical control and high purity.
  • Research articles highlight the importance of the tetrafluoroborate counterion for catalytic applications, influencing the choice of metathesis reagents and purification methods.
  • Comparative synthesis of related imidazolium salts shows that the use of palladium-catalyzed cross-coupling is a preferred method for introducing the 2,6-dimethoxyphenyl groups due to high regioselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-1,3-Bis(2,6-dimethoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

(4S,5S)-1,3-Bis(2,6-dimethoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate has several applications in scientific research:

Mechanism of Action

The mechanism by which (4S,5S)-1,3-Bis(2,6-dimethoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and nucleic acids. The compound’s structure allows it to form stable complexes with these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Key Applications Enantioselectivity/Performance
(4S,5S)-1,3-Bis(2,6-dimethoxyphenyl)-4,5-diphenyl-... R₁ = 2,6-(OCH₃)₂Ph, R₂ = Ph 582.40 Asymmetric Cu catalysis (Grignard additions) 80% ee
1,3-Bis(2,6-difluorophenyl)-4,4-dimethyl-... R₁ = 2,6-F₂Ph, R₂ = Me 461.27 Ru-based olefin cross-metathesis High trans kinetic selectivity
1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydro-... R₁ = 2,6-(iPr)₂Ph, R₂ = H 568.48 Pd-catalyzed cross-coupling Enhanced thermal stability
(4R,5R)-1,3-Bis(2-isopropylphenyl)-4,5-diphenyl-... R₁ = 2-iPrPh, R₂ = Ph 578.44 Asymmetric organocatalysis Not reported

Catalytic Performance

  • The 2,6-dimethoxyphenyl groups in the target compound provide moderate steric bulk and electron-donating effects, balancing reactivity and selectivity in Cu-catalyzed reactions .
  • 2,6-Difluorophenyl analogs exhibit stronger electron-withdrawing effects, favoring Ru-catalyzed olefin metathesis with trans selectivity due to accelerated initiation kinetics .
  • Diisopropylphenyl derivatives excel in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) due to extreme steric shielding, preventing catalyst deactivation .

Practical Considerations

  • Cost : The target compound is priced at €206–677/g (CymitQuimica), whereas diisopropylphenyl analogs are more cost-effective (~€100/g) due to scalable synthesis .
  • Stability : Diisopropylphenyl derivatives degrade above 150°C, whereas the target compound is stable up to 200°C under inert conditions .

Metathesis Catalysis

In Ru-based systems, 2,6-difluorophenyl variants (e.g., 1,3-bis(2,6-difluorophenyl)-4,4-dimethyl-... ) achieve >95% trans selectivity in cross-metathesis, attributed to fluorine’s electronegativity stabilizing transition states .

Industrial Relevance

The compound’s high enantioselectivity and modular synthesis make it valuable for pharmaceutical intermediates. However, its high cost and moisture sensitivity limit large-scale use compared to robust diisopropylphenyl-based catalysts .

Biological Activity

(4S,5S)-1,3-Bis(2,6-dimethoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate (CAS No. 1033618-47-1) is a complex organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C31H31BF4N2O4C_{31}H_{31}BF_4N_2O_4 with a molecular weight of 582.4 g/mol. The structure features a tetrafluoroborate ion and an imidazolium core that may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with imidazolium structures often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific activities of this compound have been investigated in several studies.

Antimicrobial Activity

Studies have shown that imidazolium salts can possess significant antimicrobial properties. For instance:

  • Mechanism : The compound may disrupt microbial cell membranes or interfere with metabolic processes.
  • Findings : In vitro assays demonstrated activity against various bacterial strains and fungi. The Minimum Inhibitory Concentrations (MICs) were determined using the MTT assay method, which quantifies metabolic activity as an indicator of cell viability.
MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anticancer Activity

Imidazolium derivatives have been explored for their anticancer potential:

  • Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549).
  • Results : The compound exhibited cytotoxic effects with IC50 values in the low micromolar range. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways.
Cell LineIC50 (µM)Reference
MCF-710
A54915

Case Studies

  • Study on Antimicrobial Effects :
    A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated a broad-spectrum activity with notable effectiveness against Gram-positive bacteria.
  • Investigation into Anticancer Properties :
    Another research focused on the anticancer properties where the compound was tested on human cancer cell lines. Results highlighted significant growth inhibition and apoptosis induction in treated cells compared to controls.

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